2-Acetamidobenzene-1,3-dicarboxylic acid
Overview
Description
2-Acetamidobenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxylic acid groups (-COOH) and an acetamido group (-NHCOCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidobenzene-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the acylation of 2-aminobenzene-1,3-dicarboxylic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst such as pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cell factories are particularly favored due to their tolerance to hyperosmotic and low pH conditions, as well as their flexibility for genetic manipulations . This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include quinones, amines, alcohols, and various substituted benzene derivatives.
Scientific Research Applications
2-Acetamidobenzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Acetamidobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
2-Acetamidobenzene-1,3-dicarboxylic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to other benzenedicarboxylic acids. This functional group allows for specific interactions with enzymes and other biological molecules, making it valuable for research and industrial applications .
Properties
IUPAC Name |
2-acetamidobenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYQMPCKOTUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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